2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid
Overview
Description
2-(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid is a complex organic compound known for its unique tricyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule under specific conditions to form the tricyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the development of new materials and as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 2-(3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid include:
- Acetic acid tetrachloro-3,5-dioxo-4-aza-tricyclo[5.2.1.0(2,6)]dec-8-en-yl ester
- (3,5-Dioxo-4-aza-tricyclo[5.2.1.0(2,6)]dec-8-en-4-yloxy)-acetic acid ethyl ester
Uniqueness
What sets 2-(3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid apart from similar compounds is its specific tricyclic structure and the presence of the propionic acid group.
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-5(12(16)17)13-10(14)8-6-2-3-7(4-6)9(8)11(13)15/h2-3,5-9H,4H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZVLLMAEAFDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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